Biochemical VEGFR-2 Potency and Kinase Selectivity: ZM323881 vs. PTK787, SU5416, Vandetanib, Sunitinib, and Sorafenib
In a direct cross-study comparison of biochemical IC50 values against VEGFR-2 tyrosine kinase, ZM323881 (IC50 < 2 nM) [1] is >18-fold more potent than PTK787 (Vatalanib; IC50 37 nM) [2], >20-fold more potent than Vandetanib (IC50 40 nM) , >600-fold more potent than SU5416 (Semaxanib; IC50 1.23 µM) , ~4.5-fold more potent than Sunitinib (IC50 9 nM) [3], and ~45-fold more potent than Sorafenib (IC50 90 nM) [4]. Critically, ZM323881's selectivity window over VEGFR-1, PDGFRβ, FGFR1, EGFR, and erbB2 exceeds 25,000-fold (IC50 > 50 µM for all tested off-targets) [1], whereas PTK787 retains activity against Flk, c-Kit, and PDGFRβ (IC50 270–730 nM), SU5416 is only 20-fold selective over PDGFRβ, Vandetanib inhibits VEGFR3 at 110 nM and EGFR at 500 nM, and both Sunitinib and Sorafenib potently engage multiple additional kinases [3] [4].
| Evidence Dimension | VEGFR-2 tyrosine kinase biochemical IC50 and selectivity window over off-target receptor tyrosine kinases |
|---|---|
| Target Compound Data | ZM323881: VEGFR-2 IC50 < 2 nM; VEGFR-1, PDGFRβ, FGFR1, EGFR, erbB2 IC50 all > 50 µM (>25,000-fold selectivity) |
| Comparator Or Baseline | PTK787 IC50 37 nM (VEGFR-2), also inhibits Flk/c-Kit/PDGFRβ at 270–730 nM; SU5416 IC50 1,230 nM, 20-fold selective over PDGFRβ; Vandetanib IC50 40 nM, inhibits VEGFR3 (110 nM) and EGFR (500 nM); Sunitinib IC50 9 nM (VEGFR-2) but also PDGFRβ (8 nM), c-Kit (1-10 nM); Sorafenib IC50 90 nM (VEGFR-2) but also Raf-1 (6 nM), VEGFR-3 (20 nM), PDGFRβ (57 nM), c-Kit (68 nM) |
| Quantified Difference | ZM323881 is >18-fold more potent than PTK787, >20-fold vs Vandetanib, >600-fold vs SU5416, ~4.5-fold vs Sunitinib, ~45-fold vs Sorafenib at VEGFR-2; uniquely >25,000-fold selectivity vs off-target RTKs |
| Conditions | Cell-free kinase assays with recombinant VEGFR-2 and panel of receptor tyrosine kinases; ATP concentration 2–10 µM; IC50 determined by non-linear regression |
Why This Matters
ZM323881 provides the widest experimentally verified selectivity margin among commonly available VEGFR-2 inhibitors, enabling unambiguous attribution of biological effects to VEGFR-2 blockade without confounding off-target kinase contributions.
- [1] Whittles CE, et al. ZM323881, a novel inhibitor of vascular endothelial growth factor-receptor-2 tyrosine kinase activity. Microcirculation. 2002 Dec;9(6):513-22. PMID: 12483548. View Source
- [2] MedChemExpress. Vatalanib (PTK787; ZK-222584) datasheet. VEGFR2/KDR inhibitor with IC50 of 37 nM. View Source
- [3] Kumar R, et al. Table 1: Sunitinib IC50 (nM) values – VEGFR-2 9, VEGFR-1 2, VEGFR-3 17, PDGFRβ 8, c-Kit 1–10. Br J Cancer. 2009;101(10):1717-23. PMC4792519. View Source
- [4] Tanaka T, Munshi A, Hobbs M, Meyn RE. Radiosensitization of human melanoma cells by sorafenib (BAY 43-9006), a multi-kinase inhibitor. Cancer Res. 2006;66(8_Suppl):1097. Sorafenib IC50: Raf-1 6 nM, VEGFR-2 90 nM, VEGFR-3 20 nM, PDGFRβ 57 nM. View Source
